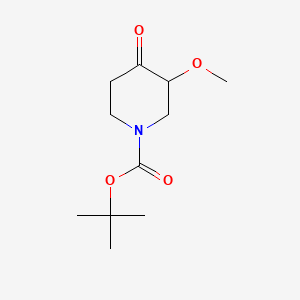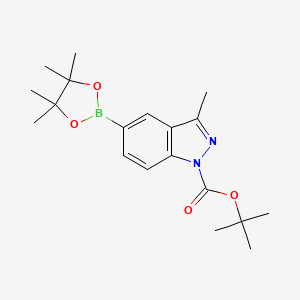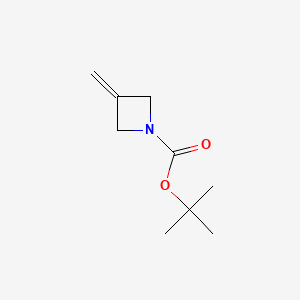![molecular formula C18H25BN2O4 B592318 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1021918-86-4](/img/structure/B592318.png)
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the empirical formula C16H28BNO4 . It has a molecular weight of 309.21 . This compound is an important pharmaceutical intermediate .
Synthesis Analysis
The target compound is obtained from 5-bromoindole as raw material . The compound was confirmed by 1H NMR, 13C NMR, MS, and FT-IR .Molecular Structure Analysis
The structure of the compound was computationally optimized using DFT . The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction . The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis
This compound is a solid . The SMILES string representation of the molecule isO=C (OC (C) (C)C)N1CCC=C (B2OC (C) (C)C (C) (C)O2)C1 . The InChI key is KEEIJBAOTMNSEN-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Control
Research on synthetic phenolic antioxidants, including compounds with tert-butyl groups, has highlighted their presence in environmental matrices and potential toxicological effects. Studies suggest the need for developing novel antioxidants with lower toxicity and environmental impact, pointing towards an area where tert-butyl and boron-containing compounds could be applied for safer alternatives (Liu & Mabury, 2020).
Materials Science
In materials science, plastic scintillators incorporating polymethyl methacrylate demonstrate the potential of tert-butyl and imidazole derivatives in improving the characteristics of scintillation materials, suggesting applications in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Pharmaceutical Research
Imidazole derivatives, including those with benzimidazole structures, have been extensively reviewed for their antitumor activity, underscoring the importance of tert-butyl and imidazole compounds in the development of new anticancer drugs (Iradyan et al., 2009). Similarly, the pharmacophore design of kinase inhibitors based on imidazole scaffolds reflects the critical role of such compounds in designing selective inhibitors for therapeutic applications (Scior et al., 2011).
Synthesis and Catalysis
The synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrate the synthetic utility of tert-butyl and imidazole derivatives in creating bioactive molecules (Raut et al., 2020).
Environmental Remediation
The decomposition of environmental pollutants such as methyl tert-butyl ether (MTBE) through advanced oxidation processes indicates the potential for tert-butyl and boron-containing compounds in environmental remediation technologies (Hsieh et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-20-13-10-12(8-9-14(13)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBPVRDAROETEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732169 |
Source


|
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate | |
CAS RN |
1021918-86-4 |
Source


|
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
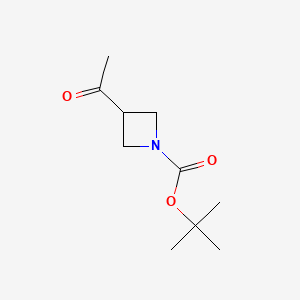
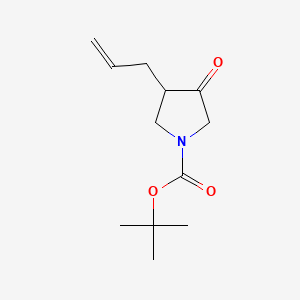
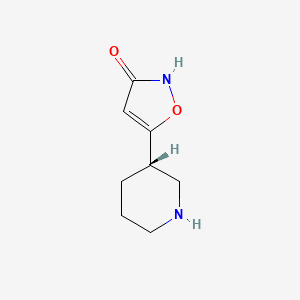
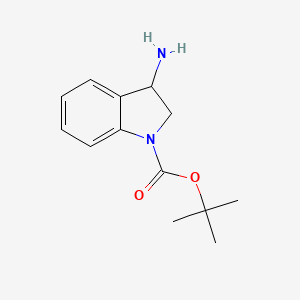
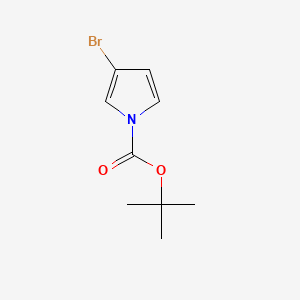
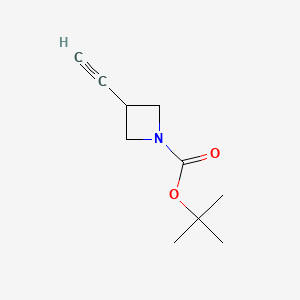
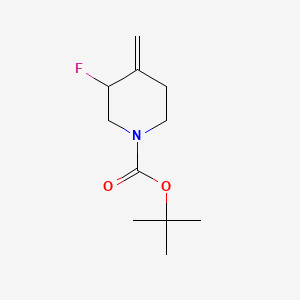
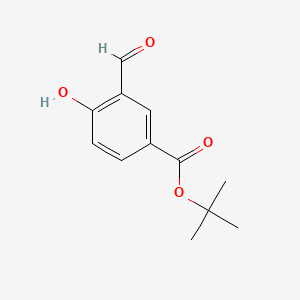
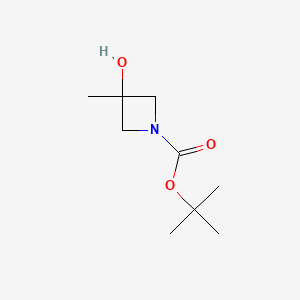
![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)
